molecular formula C6H10O4 B2465898 5-methyl-1,3-dioxane-5-carboxylic Acid CAS No. 26271-44-3

5-methyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B2465898
CAS No.: 26271-44-3
M. Wt: 146.142
InChI Key: UCOODYJIUVFCNZ-UHFFFAOYSA-N
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Description

5-methyl-1,3-dioxane-5-carboxylic acid is an organic compound belonging to the class of dioxane carboxylic acids This compound is characterized by a dioxane ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid typically involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with aldehydes in the presence of an acid catalyst such as p-toluene sulfonic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methyl group and other substituents on the dioxane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

5-methyl-1,3-dioxane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the dioxane ring and the carboxylic acid group, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Biological Activity

5-Methyl-1,3-dioxane-5-carboxylic acid, a compound characterized by its unique dioxane structure, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O4C_6H_{10}O_4. It features a five-membered dioxane ring with two oxygen atoms and a carboxylic acid functional group. The methyl group at the 5-position enhances its reactivity and potential interactions with biological systems.

Property Details
Molecular FormulaC6H10O4C_6H_{10}O_4
Functional GroupsCarboxylic acid, Dioxane
SolubilityPolar characteristics due to functional groups
CrystallizationForms colorless crystals

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with enzymes, potentially modulating their activity.
  • Membrane Disruption : Its polar functional groups may interact with biological membranes, leading to alterations in membrane integrity and function .

Biological Activities

Research into the biological activities of this compound is still emerging. However, preliminary studies suggest several potential applications:

Antimicrobial Activity

Similar compounds have demonstrated antibacterial properties. For instance, derivatives of dioxane carboxylic acids have shown effectiveness against various bacterial strains such as E. faecalis and P. aeruginosa. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects .

Anticancer Potential

Some studies indicate that compounds within the dioxane class may exhibit anticancer properties by inhibiting cell proliferation. For example, related compounds have been tested for cytotoxicity against cancer cell lines like MCF-7 and HCT-116. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Testing : A study on structurally similar compounds indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against tested bacterial strains. This suggests that this compound could be explored for similar applications .
  • Cytotoxicity in Cancer Cells : Research on dioxane derivatives has shown significant cytotoxic effects in various cancer cell lines with IC50 values indicating potent activity. Future studies on this compound could yield valuable insights into its anticancer efficacy .

Properties

IUPAC Name

5-methyl-1,3-dioxane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOODYJIUVFCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesis of the acetal (formal) of formaldehyde and 2,2-bis(hydroxymethyl)propanoic acid yielding 5-methyl-1,3-dioxane-5-carboxylic acid.
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